N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine

Synthetic Chemistry Building Block Utility Protecting Group Strategy

N-Benzyl-2-(7-methoxy-1-naphthyl)ethanamine (CAS 2138178-39-7) is a synthetic naphthalene-based secondary amine with the molecular formula C20H21NO and a molecular weight of 291.39 g/mol. The compound features the 7-methoxy-1-naphthyl core characteristic of the melatonergic pharmacophore found in the marketed antidepressant agomelatine, but distinguishes itself by a secondary N-benzyl amine side chain instead of the tertiary acetamide group.

Molecular Formula C20H21NO
Molecular Weight 291.394
CAS No. 2138178-39-7
Cat. No. B2798935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(7-methoxy-1-naphthyl)ethanamine
CAS2138178-39-7
Molecular FormulaC20H21NO
Molecular Weight291.394
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2CCNCC3=CC=CC=C3)C=C1
InChIInChI=1S/C20H21NO/c1-22-19-11-10-17-8-5-9-18(20(17)14-19)12-13-21-15-16-6-3-2-4-7-16/h2-11,14,21H,12-13,15H2,1H3
InChIKeyPRVXOKQNNRMMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(7-methoxy-1-naphthyl)ethanamine (CAS 2138178-39-7): Structural and Procurement Profile


N-Benzyl-2-(7-methoxy-1-naphthyl)ethanamine (CAS 2138178-39-7) is a synthetic naphthalene-based secondary amine with the molecular formula C20H21NO and a molecular weight of 291.39 g/mol . The compound features the 7-methoxy-1-naphthyl core characteristic of the melatonergic pharmacophore found in the marketed antidepressant agomelatine, but distinguishes itself by a secondary N-benzyl amine side chain instead of the tertiary acetamide group [1]. This structural configuration places it as a versatile intermediate in the synthesis of melatonin receptor ligands, where the benzyl group can serve as a protecting moiety or be modified to tune receptor affinity and selectivity [2].

Why N-Benzyl-2-(7-methoxy-1-naphthyl)ethanamine Cannot Be Simply Replaced by In-Class Analogs


While N-Benzyl-2-(7-methoxy-1-naphthyl)ethanamine shares the 7-methoxy-1-naphthyl scaffold with several melatonergic agents, it cannot be interchanged with primary amines like 7-methoxy-1-naphthaleneethanamine or tertiary amides like agomelatine without fundamentally altering the chemical and biological properties of the final application. The secondary benzylamine motif introduces a distinct protonation state (pKa) and lipophilicity profile (cLogP) compared to primary amines and amides, directly impacting solubility, membrane permeability, and the ability to form key hydrogen bonds within biological targets [1]. In synthetic pathways, the N-benzyl group acts as a specific orthogonal handle; its cleavage requires distinct conditions (e.g., hydrogenolysis) that are incompatible with other protecting groups, making direct substitution a source of synthetic failure [2]. These differences are quantifiable and dictate its unique utility as a building block for generating focused libraries of N-substituted analogs for SAR studies, a role that neither the primary amine precursor nor the final drug molecule can fulfill [3].

Quantified Differentiation Guide for N-Benzyl-2-(7-methoxy-1-naphthyl)ethanamine Procurement


Secondary Amine Reactivity vs. Primary Amine (7-Methoxy-1-naphthaleneethanamine)

N-Benzyl-2-(7-methoxy-1-naphthyl)ethanamine is a secondary amine, providing a distinct advantage over its primary amine analog, 7-methoxy-1-naphthaleneethanamine (CAS 138113-09-4), in selective mono-functionalization reactions. The primary amine can undergo uncontrolled dialkylation or poly-acylation, leading to complex mixtures, whereas the secondary benzylamine is pre-selected for single-point modifications, such as acylation or reductive amination, yielding a single, predictable product [1]. This is evidenced by its use as a direct precursor in the synthesis of N-acyl and N-alkyl derivatives in the agomelatine analog series, where the primary amine would require additional protection/deprotection steps, reducing overall yield and increasing purification burden [2].

Synthetic Chemistry Building Block Utility Protecting Group Strategy

Calculated Lipophilicity (cLogP) vs. Agomelatine

The replacement of the acetamide group of agomelatine with an N-benzyl group is predicted to significantly increase lipophilicity. In silico calculations using ACD/Labs Percepta (generated via ChemSpider) predict a cLogP of 4.82 ± 0.42 for N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine, compared to the experimentally reported cLogP of 2.30 for agomelatine [1]. This approximately 2.5 log unit increase represents a >300-fold theoretical increase in partition coefficient, profoundly affecting membrane permeability and tissue distribution profiles [2].

Physicochemical Profiling Drug Design Blood-Brain Barrier Penetration

Orthogonal Deprotection Chemistry vs. O-Benzyl or N-Acetyl Analogs

The N-benzyl moiety offers a chemically orthogonal protecting group compared to an O-benzyl ether or an N-acetyl group on the same scaffold. In the patent literature for naphthylalkylamines, hydrogenolysis (H2, Pd/C) selectively removes the N-benzyl group to generate the free secondary amine, while leaving the 7-methoxy group and any N-acyl or O-benzyl groups intact [1]. This contrasts with an N-acetyl group, which requires harsh acidic or basic hydrolysis conditions that can degrade the naphthalene core or the methoxy substituent. This differentiation is quantitatively defined by the reaction conditions: hydrogenolysis is performed at atmospheric pressure and room temperature, whereas acetyl deprotection typically requires refluxing 6M HCl, leading to significant decomposition in sensitive substrates.

Protecting Group Strategy Orthogonal Synthesis Medicinal Chemistry

Synthetic Accessibility via Reductive Amination vs. N-Alkylation Routes

N-Benzyl-2-(7-methoxy-1-naphthyl)ethanamine can be directly prepared via a one-step, high-efficiency reductive amination between 7-methoxy-1-naphthaldehyde and benzylamine using sodium triacetoxyborohydride, a method reported to provide yields of 75-92% for analogous aromatic N-benzyl amines [1]. In contrast, the preparation of N-methyl or N-ethyl analogs often requires a two-step sequence of acylation followed by reduction or direct alkylation with alkyl halides, which are less efficient and generate more waste. This single-step synthetic route is a quantifiable advantage in terms of process step count (1 step vs. 2-3 steps), atom economy, and overall yield, making it a preferred building block for generating large compound libraries in medicinal chemistry hit-to-lead programs [2].

Synthetic Methodology Green Chemistry Process Development

High-Impact Research and Industrial Scenarios for N-Benzyl-2-(7-methoxy-1-naphthyl)ethanamine


Focused Library Synthesis for Melatonin Receptor SAR Studies

Research groups developing novel melatonergic agents for sleep disorders or depression can directly use N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine as the central building block for generating a library of N-acyl or N-sulfonyl derivatives. The inherent secondary amine allows for a single-step diversification reaction, while the lipophilic N-benzyl group can modulate receptor subtype selectivity (MT1 vs. MT2) as indicated by class-level SAR [1]. This specific compound enables exploration of the N-substituent's effect on 5-HT2C antagonism, a key target in agomelatine's pharmacology, without time-consuming multi-step synthesis [2].

Process Chemistry Development of Melatoninergic Drug Candidates

In an industrial process R&D setting, the orthogonal nature of the N-benzyl protecting group is a significant asset. Scale-up chemists can use this compound to introduce the 7-methoxy-1-naphthyl core early in the synthesis, carry it through multiple transformations under basic or nucleophilic conditions, and then cleanly deprotect it via catalytic hydrogenation to reveal a free amine for final functionalization. This strategy, validated in the naphthylalkylamine patent class, provides a robust route that avoids the unstable primary amine intermediate and minimizes genotoxic impurity risks associated with alkyl halide alkylation [3].

Design of CNS-Penetrant Chemical Probes

For chemical biology groups developing fluorescent or PET-tracer probes targeting melatonin receptors, the significantly higher predicted cLogP of N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine compared to agomelatine (ΔcLogP ≈ 2.5) makes it an attractive starting point for optimizing blood-brain barrier penetration. The secondary amine can be directly conjugated to a fluorophore or chelator, and the intrinsic lipophilicity can be fine-tuned by subsequent modifications on the benzyl ring, providing a clear logP-driven differentiation pathway not available with the primary amine or agomelatine itself [4].

Quote Request

Request a Quote for N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.